Deflazacort

Overview

Description

Deflazacort is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly prescribed for the treatment of Duchenne Muscular Dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration and weakness . This compound is known for its ability to delay the progression of muscle-related complications in DMD patients, offering a better side effect profile compared to other corticosteroids .

Mechanism of Action

Target of Action

Deflazacort is a corticosteroid prodrug . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

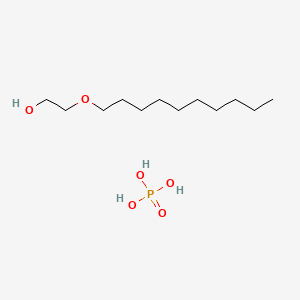

This compound is metabolized to its active form, 21-desacetylthis compound . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body . The exact mechanism by which this compound exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown but likely occurs via its anti-inflammatory and immunosuppressive activities .

Biochemical Pathways

This compound’s anti-inflammatory and immunosuppressive actions are likely to involve a variety of biochemical pathways. For instance, it has been shown to inhibit both the proliferation of mononuclear cells derived from human peripheral blood and the release of inflammatory cytokines by these cells . It can also inhibit chemotaxis, superoxide anion generation, and chemiluminescence of human polymorphonuclear leukocytes .

Pharmacokinetics

This compound is rapidly absorbed and subsequently hydrolyzed to its active form, 21-desacetylthis compound . Following oral administration, the median time to peak plasma concentration is about 1 hour . This compound is characterized by a favourable pharmacokinetic profile .

Result of Action

The primary therapeutic effect of this compound is to delay the onset of muscle-related complications resulting from DMD . This prolongs the lives of children diagnosed with this disease and exerts less harmful effects on bone health and weight than other steroid medications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that this compound, prednisone, and prednisolone are strong P-glycoprotein (P-gp) substrates . P-gp is a protein that pumps foreign substances out of cells, and it plays a crucial role in drug absorption and distribution . Therefore, factors that affect P-gp activity could potentially influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Deflazacort interacts with the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects . The active metabolite, 21-desacetylthis compound, binds to the glucocorticoid receptor, influencing the transcription of target genes that encode proteins involved in inflammatory responses .

Cellular Effects

This compound influences various cellular processes. It can inhibit the proliferation of human peripheral blood mononuclear cells and the release of certain cytokines by these cells . This compound also exerts anti-inflammatory activity, likely improving various symptoms, including muscle weakness and cardiorespiratory symptoms in DMD patients .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active metabolite, 21-desacetylthis compound, by plasma esterases . This metabolite then binds to the glucocorticoid receptor, exerting its anti-inflammatory and immunosuppressive effects .

Temporal Effects in Laboratory Settings

Long-term treatment with this compound may cause unwanted effects . These side effects may go away during treatment as the body adjusts to the medicine

Dosage Effects in Animal Models

In an animal model study, this compound was found to have a negative impact on the cardiomyopathy rescue, possibly by boosting motor activity

Metabolic Pathways

After oral ingestion, this compound is deacetylated at position 21 by plasma esterases, producing the active metabolite 21-deflazacort . This metabolite is then further metabolized by CYP3A4 to inactive metabolite products .

Transport and Distribution

The volume of distribution of this compound has been determined to be 204 ± 84 L

Preparation Methods

Deflazacort is synthesized through a multi-step chemical process. One common method involves the use of 16(17)-epoxy prednisolone as a starting material. This compound undergoes a series of reactions, including hydroxylation and acetylation, to produce this compound . The process typically involves the following steps:

Hydroxylation: 16(17)-epoxy prednisolone reacts with hydroxylamine in an organic solvent at temperatures between 10°C to 50°C and 1-2 barometric pressures to form hydroxylamine derivatives.

Acetylation: The hydroxylamine derivatives are then reacted with acetic anhydride in the presence of an acid catalyst at similar temperatures to produce crude this compound.

Purification: The crude product is purified using ethanol and activated carbon to achieve a high-purity this compound product.

Chemical Reactions Analysis

Deflazacort undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound into its active metabolite, 21-desacetylthis compound.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and acetyl groups, to form different derivatives.

Common reagents used in these reactions include hydroxylamine, acetic anhydride, chromic anhydride, and various organic solvents. The major products formed from these reactions are typically hydroxylated and acetylated derivatives of this compound .

Scientific Research Applications

Deflazacort has a wide range of applications in scientific research, including:

Medicine: It is primarily used to treat Duchenne Muscular Dystrophy, but it is also used for conditions such as rheumatoid arthritis, nephrotic syndrome, and various autoimmune diseases

Biology: this compound is used in research to study its effects on immune response and inflammation.

Comparison with Similar Compounds

Deflazacort is often compared to other corticosteroids such as prednisone, prednisolone, and dexamethasone. Some key differences include:

Prednisone and Prednisolone: This compound has a similar anti-inflammatory potency but is associated with fewer side effects, particularly on bone health and weight gain

Dexamethasone: While dexamethasone is more potent, this compound is preferred for long-term use due to its better safety profile.

Similar compounds include:

- Prednisone

- Prednisolone

- Dexamethasone

- Hydrocortisone

- Methylprednisolone

This compound’s unique profile makes it a valuable option for managing chronic inflammatory and autoimmune conditions with a reduced risk of adverse effects .

Properties

IUPAC Name |

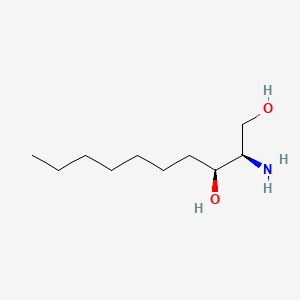

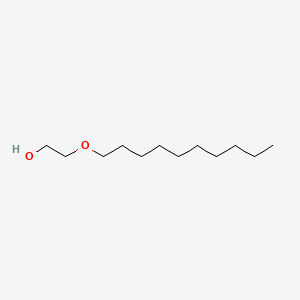

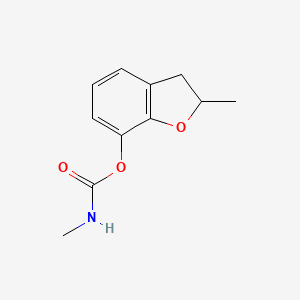

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHSPRKOSMHSIF-GRMWVWQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020378 | |

| Record name | Deflazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body. The exact mechanism by which deflazacort exerts its therapeutic effects in patients with DMD is unknown but likely occurs via its anti-inflammatory activities. | |

| Record name | Deflazacort | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14484-47-0 | |

| Record name | Deflazacort | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deflazacort [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deflazacort | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deflazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deflazacort | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFLAZACORT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>215 C | |

| Record name | Deflazacort | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Deflazacort?

A1: this compound, a glucocorticoid prodrug, exerts its effects by first being metabolized into its active metabolite, 21-desacetyl this compound (21-desDFZ) []. 21-desDFZ then binds to the glucocorticoid receptor, initiating a cascade of downstream effects.

Q2: How does this compound differ from Prednisone in its mechanism of action?

A2: While both this compound and Prednisone are glucocorticoids, they exhibit differences in their gene expression profiles []. Research suggests that this compound may activate gene probes that potentially prevent obesity, while Prednisone may activate probes associated with weight gain [].

Q3: Does this compound influence muscle regeneration in Duchenne Muscular Dystrophy (DMD)?

A3: Research in mdx mice, a model for DMD, suggests that this compound promotes myogenic repair and muscle fiber growth, potentially by increasing the fusion of muscle precursors to myotubes and enhancing laminin expression []. This pro-regenerative effect is observed to be more pronounced with this compound compared to Prednisone [].

Q4: How does this compound affect mitochondrial function in DMD?

A4: Studies in mdx mice indicate that this compound treatment can enhance mitochondrial respiration by increasing the levels of electron transport chain complexes and ATP synthase []. It may also improve calcium uniport in skeletal muscle mitochondria, potentially by influencing the calcium uniporter subunit composition [].

Q5: What is the chemical structure of this compound?

A5: this compound is a synthetic oxazoline derivative of prednisolone. Its chemical structure is characterized by a 16α–17α–2 methyloxazolinic ring [].

Q6: Are there any known catalytic properties or applications of this compound?

A6: The provided research papers do not discuss any catalytic properties or applications of this compound. The focus remains on its pharmacological properties and therapeutic potential.

Q7: Is there any research on computational chemistry, modeling, or SAR studies related to this compound?

A7: While the provided research papers primarily focus on in vivo and in vitro studies of this compound, they don't delve into detailed computational chemistry, modeling, or SAR analyses.

Q8: What is known about the stability and formulation of this compound?

A8: Research indicates that this compound can be micronized to improve its dissolution rate and uniformity in oral preparations []. Techniques like freeze-drying have been explored to enhance its solubility by complexation with β-cyclodextrin [].

Q9: What are the key pharmacokinetic parameters of this compound?

A10: this compound exhibits high oral bioavailability []. Following oral administration in monkeys, the main metabolite, 21-desacetyl this compound, is eliminated from plasma with a half-life of 2-3.5 hours [].

Q10: Does this compound interact with other drugs?

A11: Studies in rabbits demonstrated a pharmacokinetic interaction between this compound and erythromycin, resulting in altered this compound clearance and half-life []. This highlights the importance of considering potential drug interactions in clinical practice.

Q11: What preclinical models have been used to study this compound's efficacy in DMD?

A12: The mdx mouse, a genetic model of DMD, is widely used to evaluate the efficacy of this compound. Studies have demonstrated that this compound treatment improves muscle function, reduces muscle damage, and enhances muscle regeneration in mdx mice [, ].

Q12: Are there known resistance mechanisms to this compound?

A12: The provided research papers do not provide specific information regarding resistance mechanisms to this compound.

Q13: What are the main side effects associated with this compound use?

A15: While the focus of this document is not on side effects, it's important to acknowledge that glucocorticoid therapy, including this compound, can lead to adverse effects. Research indicates that weight gain and behavioral changes might be less pronounced with this compound compared to Prednisone, while bone health and cataract development may be of greater concern [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)

![8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B1670114.png)